molecular formula C27H28N4O5 B6564759 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide CAS No. 921824-41-1

2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B6564759
CAS No.: 921824-41-1
M. Wt: 488.5 g/mol
InChI Key: ALSZAFFRLIYVOI-UHFFFAOYSA-N
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Description

This compound features a pyrido[3,2-d]pyrimidine core substituted with a 3,4-dimethoxyphenethyl group at position 3 and an acetamide moiety linked to a 2,5-dimethylphenyl group. The pyridopyrimidine scaffold is known for its role in modulating kinase and enzyme activity, while the 3,4-dimethoxyphenyl group may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O5/c1-17-7-8-18(2)20(14-17)29-24(32)16-31-21-6-5-12-28-25(21)26(33)30(27(31)34)13-11-19-9-10-22(35-3)23(15-19)36-4/h5-10,12,14-15H,11,13,16H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSZAFFRLIYVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide is a pyridopyrimidine derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C26H32N4O5
Molecular Weight: 480.6 g/mol
IUPAC Name: 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably:

  • Dihydrofolate Reductase (DHFR): The compound has shown inhibitory activity against DHFR, an enzyme crucial for DNA synthesis and cellular proliferation. This action may contribute to its potential as an anticancer agent by reducing tetrahydrofolate levels necessary for pyrimidine synthesis .
  • Kinase Inhibition: Preliminary studies indicate that the compound may also inhibit various kinases involved in signaling pathways related to cancer progression. For instance, it interacts with tyrosine-protein kinase Abl and MAP kinases .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antitumor Activity Inhibits cancer cell proliferation by targeting DHFR and other kinases.
Antiviral Properties Some derivatives of pyridopyrimidine have demonstrated antiviral activity against various viruses in vitro .
Anti-inflammatory Effects Potential modulation of inflammatory pathways through kinase inhibition.

Case Studies and Research Findings

  • Anticancer Studies:
    • A study highlighted the efficacy of pyridopyrimidine derivatives in inhibiting tumor growth in animal models. The compounds were found to significantly reduce tumor size in xenograft models when administered at specific dosages .
    • Another research focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications on the aromatic rings enhanced their potency against cancer cell lines .
  • Antiviral Research:
    • Research has indicated that certain pyridopyrimidine derivatives exhibit notable antiviral activity against Herpes Simplex Virus (HSV). For example, compounds similar to the one discussed showed significant inhibition rates in Vero cells with minimal cytotoxicity .
  • Mechanistic Insights:
    • Detailed mechanistic studies using Western blot analysis demonstrated that the compound could effectively inhibit phosphorylated MAPK levels in liver and lung tissues following administration in vivo. This suggests a potential pathway through which the compound exerts its biological effects .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising properties as a drug candidate due to its ability to interact with biological macromolecules. Preliminary studies suggest it may target specific enzymes or receptors involved in disease pathways. For instance:

  • Anticancer Activity : Research indicates that derivatives of pyrido[3,2-d]pyrimidines can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by interacting with pro-inflammatory cytokines.

Biochemical Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme mechanisms and interactions . Its unique structure allows for:

  • Enzyme Inhibition Studies : It can be used to investigate the inhibition profiles against various enzymes.
  • Binding Affinity Assessments : The compound's interactions with biomolecules can be characterized using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

Material Science

The unique chemical properties of this compound make it suitable for applications in material science , particularly in the development of:

  • Organic Light Emitting Diodes (OLEDs) : Its electronic properties may be exploited in the fabrication of OLEDs.
  • Catalysis : The compound could serve as a catalyst in organic reactions due to its ability to stabilize transition states.

Case Studies and Research Findings

Several studies have explored the applications of this compound and its derivatives:

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrido[3,2-d]pyrimidine derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for drug development .
  • Biological Activity Assessment : Research published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to inhibit specific protein targets involved in inflammatory responses .
  • Material Applications : Investigations into the use of this compound in OLED technology revealed promising results regarding its luminescent properties and stability under operational conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and functional distinctions between the target compound and related molecules:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyrido[3,2-d]pyrimidine 3,4-Dimethoxyphenethyl; 2,5-dimethylphenylacetamide ~495* High lipophilicity; potential kinase inhibition
2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide Thieno[3,2-d]pyrimidine 2,5-Dichlorophenyl; phenethylacetamide 543.36 Enhanced electrophilicity due to thiophene core; potential DNA intercalation
N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide Pyridine-acetamide hybrid 3,4-Dimethoxyphenethyl; pyridin-2-yl; propylacetamide 399.22 Improved solubility; neuroprotective activity observed in vitro
Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives Pyrimido[4,5-d]pyrimidinone Varied aryl/acrylamide substituents 450–600 Broad-spectrum kinase inhibition; clinical trials for oncology targets

*Estimated based on structural similarity.

Bioactivity and Mechanism of Action

  • The 3,4-dimethoxyphenyl group may enhance binding to hydrophobic pockets in kinase domains .
  • Thieno[3,2-d]pyrimidine Analogues: Exhibit cytotoxicity against NCI-60 cancer cell lines (e.g., GI₅₀ < 1 µM) via topoisomerase II inhibition .
  • Pyrimido[4,5-d]pyrimidinones: Show nanomolar IC₅₀ values against CDK4/6 and PI3Kα, with acrylamide substituents enabling covalent binding to cysteine residues .

Research Findings and Implications

  • Bioactivity Clustering: Compounds with pyrido/thieno-pyrimidine cores cluster into groups with shared kinase-inhibitory profiles, validating structure-activity relationships (SARs) .
  • Configuration Effects : NMR data comparisons (e.g., ) suggest stereochemistry (R/S configurations) significantly impacts target binding, emphasizing the need for chiral resolution in analogues .
  • Toxicity Considerations : Lead and zinc compound revisions in TRI data () highlight the importance of accurate reporting for heavy metal-containing analogues, though this is less relevant to the target compound .

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